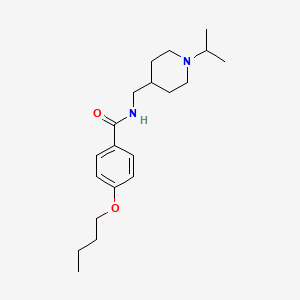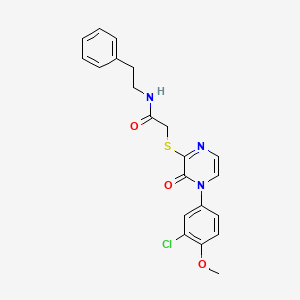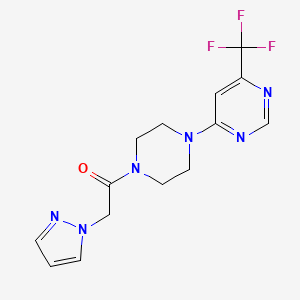
3-Pyridin-2-yl-1,2-thiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
3-Pyridin-2-yl-1,2-thiazol-5-amine has been a key synthon in the synthesis of new fused heterocyclic moieties, as demonstrated by Rizk et al. (2020). These compounds have shown potential in antimicrobial and antioxidant activities, with certain derivatives exhibiting promising antitumor activities (Rizk, El‐Borai, Ragab, & Ibrahim, 2020).
Quantum Chemical Analysis
Bhatia, Malkhede, and Bharatam (2013) explored the quantum chemical aspects of N‐(Pyridin‐2‐yl)thiazol‐2‐amine, revealing its dynamic tautomeric nature and divalent N(I) character, significant for its electron-donating properties in various molecular structures (Bhatia, Malkhede, & Bharatam, 2013).
Advanced Synthesis Techniques
Advanced synthesis techniques using this compound have been developed for creating imidazo-fused heteroaromatics, as shown by Garzón and Davies (2014). These methods feature regioselective access and accommodate significant structural variation, highlighting the compound's versatility in synthesis (Garzón & Davies, 2014).
Anticancer Evaluation
In the field of anticancer research, this compound derivatives have been synthesized and evaluated for their efficacy against various cancer cell lines. This includes work by Abdo and Kamel (2015), who developed compounds exhibiting significant cytotoxicity against multiple cancer cell lines (Abdo & Kamel, 2015).
Oxidative C–H Functionalization
Mariappan et al. (2016) demonstrated the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines through an oxidative C–S bond formation strategy. This metal-free approach underscores the compound's potential in creating complex structures with biological significance (Mariappan, Rajaguru, Santharam Roja, Muthusubramanian, & Bhuvanesh, 2016).
Antimicrobial Activities
Further, Bayrak et al. (2009) synthesized new derivatives of this compound, demonstrating their antimicrobial activities against various strains, reflecting its potential in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Corrosion Inhibition
In a unique application, Farahati et al. (2020) investigated the corrosion inhibition properties of a derivative, 4-(pyridin-3-yl) thiazol-2-amine, for copper, demonstrating its efficacy in protecting metal surfaces (Farahati, Behzadi, Mousavi-khoshdel, & Ghaffarinejad, 2020).
Mechanism of Action
Target of Action
The primary targets of 3-Pyridin-2-yl-1,2-thiazol-5-amine are Cyclin D dependent kinases (CDK4 and CDK6) . These kinases regulate the entry into the S phase of the cell cycle and are validated targets for anticancer drug discovery .
Mode of Action
This compound interacts with its targets, CDK4 and CDK6, acting as a potent and selective inhibitor . By inhibiting these kinases, the compound interferes with the phosphorylation of retinoblastoma tumor suppressor proteins (Rbs), which in turn affects the activity of E2 promoter binding factor (E2F) transcription factors . This disruption in the CDK4/6-Rb-E2F pathway can lead to the inhibition of tumor growth .
Biochemical Pathways
The compound’s action primarily affects the CDK4/6-Rb-E2F pathway . This pathway is crucial for the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK4 and CDK6, the compound prevents the phosphorylation of Rb proteins, thereby repressing the activity of E2F transcription factors . This results in the inhibition of the transcription of genes necessary for DNA replication, such as cyclin A and cyclin E .
Pharmacokinetics
It is noted that one of the derivatives of this compound was found to be orally bioavailable . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, but further studies would be needed to confirm this.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of CDK4 and CDK6, leading to the disruption of the CDK4/6-Rb-E2F pathway . This disruption prevents the transition from the G1 phase to the S phase of the cell cycle . On a cellular level, this can result in the inhibition of tumor growth .
properties
IUPAC Name |
3-pyridin-2-yl-1,2-thiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-5-7(11-12-8)6-3-1-2-4-10-6/h1-5H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIZRFQLTBFZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NSC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2920120.png)


![3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2920126.png)



![2-(4-Chlorobenzyl)-4-[(3,4-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B2920133.png)
![2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2920134.png)


